Pyridine-15N
Overview
Description
Synthesis Analysis
The synthesis of pyridine-15N compounds involves a variety of methods. A general, one-step, high-yield synthesis of 15N-1 nicotinamide from 15N ammonia with 1-N-(2,4-dinitrobenzene)-3-carbamoyl-pyridinium chloride has been reported, which is applicable to a wide variety of 15N labeled pyridine heterocycles (Oppenheimer, Matsunaga, & Kam, 1978). Additionally, the synthesis of 15N‐labelled 3,5‐dimethylpyridine was achieved through a two-step process, demonstrating the versatility of synthetic approaches for labeling pyridine compounds with 15N (Schubert, Limbach, & Elguero, 2019).
Molecular Structure Analysis
The molecular structure of pyridine-15N compounds is elucidated using various techniques including X-ray crystallography and NMR spectroscopy. The study of pyridine-based macrocycles containing nitrogen, oxygen, and sulfur revealed detailed insights into their molecular and crystal structures, highlighting the versatility of pyridine-15N in forming complex architectures (Casabó et al., 1991).
Chemical Reactions and Properties
Pyridine-15N compounds participate in a variety of chemical reactions, demonstrating unique reactivity patterns. The preparation of pyridine derivatives labeled with 15N through the reaction of pyrylium salts with 15NH4Cl showcases their reactivity and the potential for studying acid-base interactions on solid acid catalysts using 15N NMR (Farcasiu & Lezcano, 2013).
Physical Properties Analysis
The physical properties of pyridine-15N, such as spin-lattice relaxation times and chemical shift tensor elements, have been studied in both liquid and solid states. These studies provide valuable data on the dynamics and electronic structure of pyridine molecules, contributing to the understanding of their physical behavior (Schweitzer & Spiess, 1974).
Chemical Properties Analysis
Investigations into the chemical properties of pyridine-15N have elucidated its Lewis acidity when adsorbed on zeolites, demonstrating how 15N labeled pyridine can serve as a probe for studying the acid character of various metal sites (Gunther et al., 2016). Furthermore, 15N NMR coordination shifts in metal complexes with pyridine have been related to structural features, enhancing the understanding of metal-ligand interactions (Pazderski, 2008).
Scientific Research Applications
Chemical Exchange Studies : Hemmann et al. (2013) used 15N NMR of pyridine to study the chemical exchange of pyridine molecules at acid magnesium hydroxide fluoride surfaces (Hemmann et al., 2013).
NMR Probes : Schubert, Limbach, and Elguero (2019) highlighted the utility of 15N-labelled pyridines as liquid- and solid-state NMR probes in chemical and biological environments, owing to their sensitive chemical shifts (Schubert, Limbach, & Elguero, 2019).
Hyperpolarization Techniques : Chukanov et al. (2019) described the use of 15 N-Pyridine as a standard substrate in hyperpolarization techniques like SABRE hyperpolarization for efficient polarization transfer (Chukanov et al., 2019).
NMR Spectroscopy for Substituent Analysis : Städeli and Philipsborn (1981) utilized 15N NMR chemical shifts in pyridines and pyrimidines to evaluate substituent increments, finding them more sensitive than carbon shifts (Städeli & Philipsborn, 1981).
Characterizing Lewis Acidity in Zeolites : Gunther et al. (2016) employed 15N pyridine adsorption coupled with MAS NMR spectroscopy to characterize the acidity of metal framework sites in Beta zeolites (Gunther et al., 2016).
Acid-Base Property Studies in Enzymes : Sharif et al. (2007) used 15N NMR spectroscopy to study the acid-base properties of pyridoxal-5'-phosphate aldimines, modeling the cofactor pyridoxal-5'-phosphate in PLP-dependent enzymes (Sharif et al., 2007).
MRI Agents : Jiang et al. (2015) found that hyperpolarized 15N-pyridine derivatives are highly sensitive MRI agents for detecting small changes in tissue pH (Jiang et al., 2015).
Interaction with Coal : Ripmeester et al. (1986) studied the interaction between pyridine and coal using solCPMAS15N n.m.r. to understand the effects of coal oxidation (Ripmeester et al., 1986).
Characterization of Pyridine-Containing Polyurethanes : O'Connell et al. (1996) utilized pyridine-15N NMR experiments to study metal-pyridine interactions in pyridine-containing polyurethanes blended with metal acetates (O'Connell et al., 1996).
Understanding Coal-Nitrogen Chemistry : Knicker, Hatcher, and Scaroni (1996) leveraged solid-state 15N NMR spectroscopy to gain insights into the nitrogen structures in coal (Knicker, Hatcher, & Scaroni, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(115N)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480016 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-15N | |
CAS RN |
34322-45-7 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34322-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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